4-Hydroxy-5-nitropyrimidine

Descripción general

Descripción

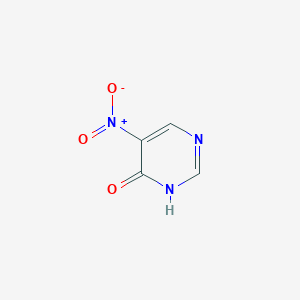

4-Hydroxy-5-nitropyrimidine, also known as 4-hydroxypyrimidine-5-nitrate or 4-hydroxy-5-nitro-2(1H)-pyrimidinone, is an organic compound belonging to the group of pyrimidines. It is a colorless solid that is soluble in water and is widely used as a precursor in organic synthesis. It has also been used in the synthesis of various pharmaceuticals, such as certain anti-inflammatory drugs and antibiotics. This compound has a number of interesting properties and potential applications, both in the laboratory and in the industrial production of drugs and other chemicals.

Aplicaciones Científicas De Investigación

1. Free Radicals in Irradiated Nitro-substituted Pyrimidines

4-Hydroxy-5-nitropyrimidine and related nitropyrimidines, when X-irradiated, exhibit distinctive ESR spectra indicative of iminoxyl radical formation. This insight is crucial for understanding the radical structures and reactivities in irradiated nitropyrimidines, with potential implications for radiation chemistry and related fields (Lorenz & Benson, 1973).

2. Synthesis and Chemical Reactivity

The compound serves as a key intermediate in the synthesis of various chemical structures. For instance, it has been used in the synthesis of 2-dialkylaminopteridin-7(8H)-ones and their 5-N-oxides, showcasing its utility in complex organic syntheses and heterocyclic chemistry (Tennant & Yacomeni, 1975).

3. Spectroscopic Studies and Basicity Analysis

This compound derivatives have been studied spectroscopically, particularly focusing on their protonation and basicity. These studies reveal how different substituents, like alkyl groups or nitro groups, affect the compound's basicity, which is crucial for applications in acid-base chemistry and pharmaceutical research (Vu et al., 2021).

4. Role in Antitumor Activity

Research has investigated 2,4,6-trisubstituted-5-nitropyrimidines, including derivatives of this compound, for their potential in inhibiting cell proliferation, highlighting their potential application in cancer research and treatment (Thompson et al., 1997).

5. Corrosion Inhibition

Studies on compounds related to this compound have shown their effectiveness in corrosion inhibition, particularly in protecting metals like steel in acidic environments. This suggests potential applications in industrial settings and materials science (Verma et al., 2018).

Safety and Hazards

4-Hydroxy-5-nitropyrimidine is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Target of Action

It’s known that pyrimidine derivatives play a significant role in biological processes, serving as key components in nucleic acids and other biomolecules .

Mode of Action

Nitropyrimidines are generally known to interact with their targets through a variety of mechanisms, often involving the donation or acceptance of electrons in biochemical reactions .

Biochemical Pathways

It’s worth noting that nitropyrimidines can be involved in nitration reactions, which are key steps in the synthesis of various compounds .

Result of Action

It’s known that nitropyrimidines can serve as precursors to many important compounds, including those active as anticancer agents and those useful in the development of new antihypertensive medicines .

Action Environment

It’s known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-5-nitropyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as an inhibitor of thymidine phosphorylase activity . Thymidine phosphorylase is an enzyme involved in the pyrimidine salvage pathway, which is essential for DNA synthesis and repair. By inhibiting this enzyme, this compound can affect the availability of nucleotides for DNA replication and repair processes. Additionally, it is a potent and selective inhibitor of 4-nitrophenol glucuronidation , a process involved in the detoxification of various compounds in the liver.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of thymidine phosphorylase can lead to reduced nucleotide availability, impacting DNA synthesis and repair . This can result in altered cell proliferation and potentially induce cell cycle arrest. Furthermore, the inhibition of 4-nitrophenol glucuronidation can affect the detoxification processes in liver cells, leading to the accumulation of toxic compounds .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of thymidine phosphorylase involves binding to the active site of the enzyme, preventing the conversion of thymidine to thymine . This inhibition disrupts the pyrimidine salvage pathway, leading to decreased nucleotide synthesis. Additionally, its selective inhibition of 4-nitrophenol glucuronidation involves interaction with the enzyme responsible for this process, thereby affecting the detoxification pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies in vitro and in vivo have indicated that continuous exposure to this compound can result in sustained inhibition of thymidine phosphorylase and 4-nitrophenol glucuronidation, leading to persistent effects on DNA synthesis and detoxification processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit thymidine phosphorylase and 4-nitrophenol glucuronidation without causing significant toxicity . At higher doses, toxic effects have been observed, including liver damage and impaired DNA synthesis . These adverse effects are likely due to the accumulation of toxic compounds resulting from inhibited detoxification processes and reduced nucleotide availability for DNA repair .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and detoxification. It interacts with enzymes such as thymidine phosphorylase and the enzyme responsible for 4-nitrophenol glucuronidation . By inhibiting these enzymes, this compound affects the metabolic flux and levels of metabolites involved in DNA synthesis and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with cellular transporters that facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its inhibitory effects on thymidine phosphorylase and 4-nitrophenol glucuronidation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the nucleus and cytoplasm, where it interacts with its target enzymes . The presence of targeting signals or post-translational modifications may direct this compound to specific subcellular compartments, enhancing its inhibitory effects on thymidine phosphorylase and 4-nitrophenol glucuronidation .

Propiedades

IUPAC Name |

5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-4-3(7(9)10)1-5-2-6-4/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVGNTFQVMZZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944552 | |

| Record name | 5-Nitropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219543-69-8 | |

| Record name | 5-Nitropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)